

A Comprehensive Technical Guide to the Solubility Profile of Piperidine-1-carboximidamide Hydroiodide

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Compound of Interest

Compound Name: Piperidine-1-carboximidamide
Hydroiodide

Cat. No.: B011807

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This in-depth technical guide provides a comprehensive overview of the solubility profile of **Piperidine-1-carboximidamide Hydroiodide**, a compound of interest for researchers, scientists, and drug development professionals. This document outlines the fundamental physicochemical properties, and details a systematic approach to determining its solubility in various relevant media. The protocols described herein are designed to ensure scientific integrity and provide a robust framework for characterization.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability. For a compound like **Piperidine-1-carboximidamide Hydroiodide**, understanding its solubility under various conditions is paramount for formulation development, predicting in vivo behavior, and ensuring consistent product performance. This guide provides a detailed roadmap for elucidating the complete solubility profile of this compound.

Piperidine-1-carboximidamide Hydroiodide is a solid with a molecular formula of $C_6H_{13}N_3 \cdot HI$ and a molecular weight of 255.10 g/mol [1]. It is intended for laboratory use only [1][2]. While

specific solubility data is not readily available in public literature, this guide will provide the methodologies to obtain this crucial information.

Physicochemical Properties of Piperidine-1-carboximidamide Hydroiodide

A foundational understanding of the compound's properties is essential before embarking on solubility studies.

Property	Value	Source
CAS Number	102392-91-6	[1] [2]
Molecular Formula	C ₆ H ₁₃ N ₃ ·HI	[1]
Molecular Weight	255.10 g/mol	[1]
Appearance	Solid	[1]
Purity	95%	[1]

The structure of the parent molecule, Piperidine-1-carboximidamide, features a piperidine ring and a carboximidamide group, which can engage in hydrogen bonding[\[3\]](#). The hydroiodide salt form is expected to influence its solubility characteristics significantly.

Experimental Determination of Solubility: A Multi-faceted Approach

A comprehensive solubility assessment involves more than a single measurement in water. It requires a systematic investigation across a range of conditions that mimic physiological environments and processing conditions. The following sections detail the essential experiments.

Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining thermodynamic solubility is the saturation shake-flask method[4]. This method establishes the equilibrium between the dissolved and solid states of the compound.

Protocol: Shake-Flask Solubility Determination

- **Preparation of Solutions:** Prepare a series of relevant solvents, including purified water, phosphate-buffered saline (PBS) at pH 7.4, and biorelevant media such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).
- **Addition of Excess Compound:** Add an excess of **Piperidine-1-carboximidamide Hydroiodide** to a known volume of each solvent in sealed flasks. The presence of undissolved solid is crucial to ensure saturation.
- **Equilibration:** Agitate the flasks at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Collection and Preparation:** Withdraw an aliquot of the supernatant. To avoid including undissolved solids, filter the sample through a suitable syringe filter (e.g., 0.22 µm PVDF).
- **Quantification:** Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[5].
- **Solid Phase Analysis:** After the experiment, recover the remaining solid and analyze it using techniques like X-ray powder diffraction (XRPD) to check for any phase transformations[6][7].

Causality Behind Experimental Choices:

- Using multiple solvents provides a broad understanding of the compound's behavior in different chemical environments.
- Equilibration at both room temperature (25°C) and physiological temperature (37°C) is crucial for understanding temperature-dependent solubility.

- Filtration is a critical step to ensure that only the dissolved compound is being measured.
- Post-experimental solid-phase analysis is vital to confirm that the measured solubility corresponds to the original solid form and not a more stable, less soluble polymorph or a different salt form that may have precipitated[6][7].

pH-Solubility Profile

For ionizable compounds like **Piperidine-1-carboximidamide Hydroiodide**, solubility is highly dependent on the pH of the medium[5]. Determining the pH-solubility profile is therefore essential.

Protocol: pH-Solubility Profiling

- Buffer Preparation: Prepare a series of buffers covering a wide physiological pH range (e.g., pH 1 to 8).
- Solubility Measurement: Perform the shake-flask method as described in section 3.1 in each of these buffers.
- Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH of the respective buffers.

Expected Outcome: For a basic compound like Piperidine-1-carboximidamide, the solubility is expected to be higher at lower pH values where the molecule is protonated and more readily forms salts. As the pH increases towards and beyond the pKa of the conjugate acid, the concentration of the less soluble free base will increase, leading to a decrease in overall solubility[4].

Kinetic Solubility Assessment

In early drug discovery, kinetic solubility is often measured to provide a rapid assessment of a compound's dissolution characteristics. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO)[4].

Protocol: Kinetic Solubility Measurement

- **Stock Solution Preparation:** Prepare a concentrated stock solution of **Piperidine-1-carboximidamide Hydroiodide** in dimethyl sulfoxide (DMSO).
- **Serial Dilution:** Add the stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a multi-well plate.
- **Precipitation Detection:** Monitor the solution for the first sign of precipitation using a nephelometric or turbidimetric plate reader.
- **Concentration Determination:** The concentration at which precipitation is observed is the kinetic solubility.

Trustworthiness of the Protocol: This method provides a high-throughput assessment but may result in supersaturated solutions, leading to higher apparent solubility values than the thermodynamic solubility. It is a valuable screening tool, but for definitive characterization, the equilibrium shake-flask method is necessary.

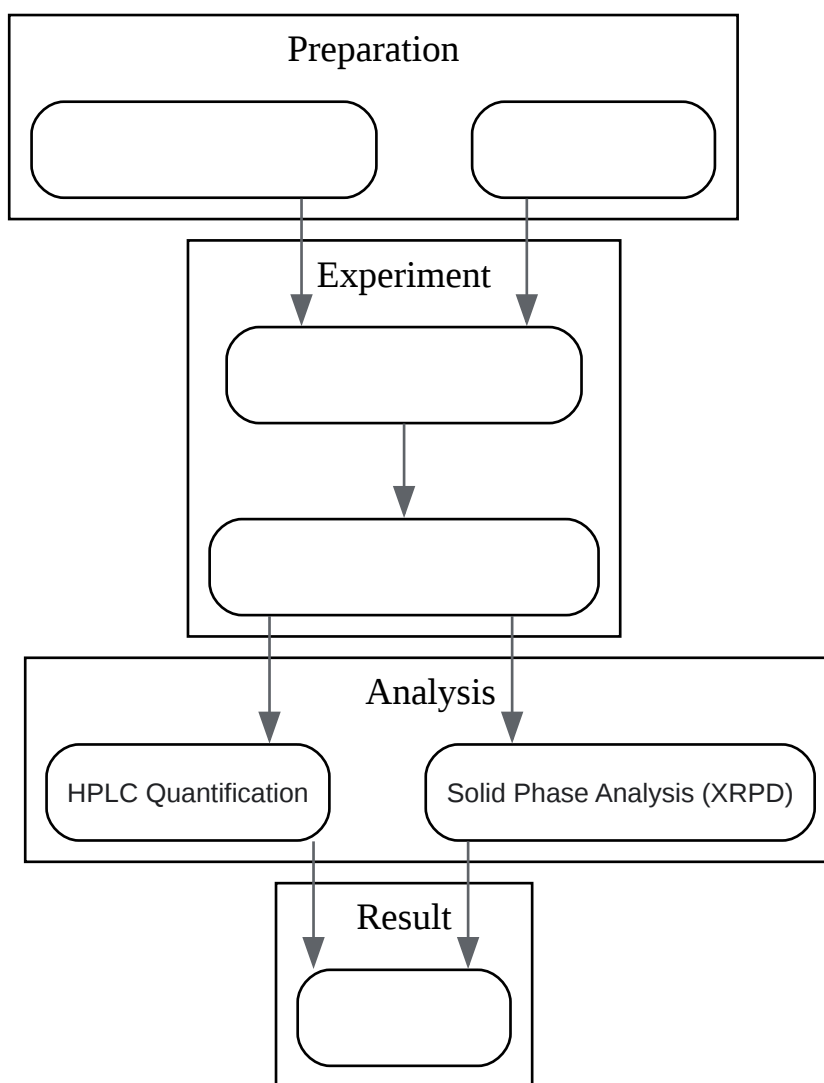
Data Presentation and Visualization

Clear presentation of solubility data is crucial for interpretation and comparison.

Table 1: Illustrative Solubility Data for **Piperidine-1-carboximidamide Hydroiodide**

Solvent/Medium	Temperature (°C)	Thermodynamic Solubility (mg/mL)
Purified Water	25	Data to be determined
Purified Water	37	Data to be determined
PBS (pH 7.4)	25	Data to be determined
PBS (pH 7.4)	37	Data to be determined
SGF (pH 1.2)	37	Data to be determined
SIF (pH 6.8)	37	Data to be determined

Diagram 1: Experimental Workflow for Solubility Determination



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Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive characterization of the solubility profile of **Piperidine-1-carboximidamide Hydroiodide**. By following these detailed protocols, researchers can generate high-quality, reliable data that is essential for informed decision-making in drug development. The interplay between pH, temperature, and the composition of the medium will be elucidated, providing a complete picture of the compound's behavior. Future studies should focus on the impact of excipients and different salt forms on the solubility to

further optimize formulation strategies. The common ion effect should also be considered, especially in chloride-containing media, as it can influence the solubility of halide salts[4][5].

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